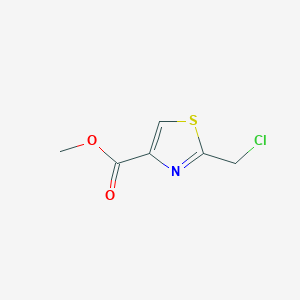

Methyl 2-(chloromethyl)thiazole-4-carboxylate

Description

Chemical Identity: Methyl 2-(chloromethyl)thiazole-4-carboxylate (CAS: 321371-29-3) is a thiazole derivative characterized by a chloromethyl (-CH2Cl) substituent at position 2 and a methyl ester (-COOCH3) at position 4 of the thiazole ring. Its molecular formula is C6H5ClNO2S, with a molecular weight of 193.63 g/mol .

Properties

IUPAC Name |

methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDRWIMXEFYHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648625 | |

| Record name | Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321371-29-3 | |

| Record name | Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(chloromethyl)thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approaches to Chloromethylthiazole Derivatives

The preparation of chloromethyl-substituted thiazoles generally follows two main strategies:

- Cyclization of halogenated keto or acetoacetate precursors with thioamide derivatives , which forms the thiazole ring with substituents in desired positions.

- Direct chlorination of allyl isothiocyanate derivatives or related compounds , followed by ring closure to form the chloromethylthiazole core.

These methods often involve multi-step sequences with cyclization, chlorination, and sometimes substitution or amination steps to achieve the target compound.

Preparation via Alkyl 4-(halo)-2-chloroacetoacetate and Thioacetamide (Improved Process)

A highly efficient and improved process for preparing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which includes methyl 2-(chloromethyl)thiazole-4-carboxylate, involves the reaction between alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide in the presence of an amine base.

- Reactants: Alkyl 4-(halo)-2-chloroacetoacetate (where alkyl = methyl for the methyl ester), thioacetamide, and an amine base (preferably triethylamine).

- Reaction conditions: Initial mixing at ambient temperature to about 60°C, followed by heating to reflux in acetonitrile for approximately one hour.

- Stoichiometry: Thioacetamide is used in slight molar excess (about 1.1 to 1.5 equivalents), and the amine base in at least 2.5 equivalents to optimize yield.

- Mechanism: The reaction proceeds via cyclization of the thioacetamide with the chloroacetoacetate to form the thiazole ring, followed by dehydration catalyzed by the amine base.

- Yields: This process results in unexpectedly high yields compared to previous methods.

| Parameter | Details |

|---|---|

| Alkyl group | Methyl (for methyl ester) |

| Halo substituent | Chlorine (for chloromethyl group) |

| Solvent | Acetonitrile |

| Base | Triethylamine (preferred) |

| Temperature | Ambient to reflux (~82°C for acetonitrile) |

| Reaction time | ~1 hour at reflux |

| Molar ratios | Thioacetamide: 1.1–1.5 equiv; Base: ≥2.5 equiv |

| Yield | High (specific numerical yields not disclosed but noted as improved) |

This method is described in detail in the patent US5880288A and represents a significant advancement in the synthesis of this compound derivatives.

Preparation via Reaction of Allyl Isothiocyanate Derivatives with Chlorinating Agents

Another approach involves the preparation of 2-chloro-5-(chloromethyl)thiazole derivatives (closely related to this compound) by reacting allyl isothiocyanate derivatives with chlorinating agents under mild conditions.

- Starting material: Allyl isothiocyanate derivatives with a leaving group on the side chain.

- Chlorinating agents: Used in stoichiometric or slight excess amounts, avoiding large excesses to minimize by-products.

- Reaction conditions: Mild temperatures, avoiding vigorous reactions that produce many side products.

- Advantages: High purity and high yield of the chloromethylthiazole product with simpler work-up procedures.

- Further transformations: The chloromethylthiazole intermediate can be aminated using liquid ammonia or hexamethylenetetramine to produce aminomethyl derivatives.

This process is detailed in European Patent EP0446913A1 and provides a convenient industrial route to chloromethylthiazole intermediates, which can be adapted for this compound synthesis by appropriate substitution on the starting materials.

Classical Methods and Limitations

Older methods for preparing 2-substituted thiazoles, including this compound, often involved:

- Reaction of halogenated ketones or aldehydes with thioformamide to form the thiazole ring.

- Subsequent substitution or removal of substituents at position 2.

- These methods typically yielded poor to moderate yields (30–60%) and required harsh conditions or multiple steps.

- Oxidative desulfurization or Raney nickel desulfurization were sometimes used to modify substituents on the thiazole ring.

These classical approaches are less favored due to lower efficiency and more complex purification.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkyl 4-(halo)-2-chloroacetoacetate + Thioacetamide + Amine base | Methyl 4-(chloro)-2-chloroacetoacetate, thioacetamide, triethylamine, acetonitrile, reflux | High yield, mild conditions, efficient | Requires careful stoichiometry control |

| Allyl isothiocyanate derivatives + Chlorinating agent | Allyl isothiocyanate derivatives, chlorinating agent, mild temperature | Simple, high purity, scalable | Requires chlorinating agent handling |

| Classical halogenated ketone + Thioformamide | Halogenated ketone or aldehyde, thioformamide, harsh conditions | Established method | Low yields, multiple steps, harsh conditions |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions with Amines

Methyl 2-(chloromethyl)thiazole-4-carboxylate undergoes nucleophilic substitution at the chloromethyl group when reacted with primary or secondary amines. This reaction is catalyzed by silver perchlorate (AgClO₄) in acetonitrile under reflux (60°C), yielding N-alkylaminomethyl thiazole carboxylates .

Reaction Protocol

-

Substrate : this compound

-

Amine : 5.0 equivalents (e.g., isopropylamine, n-butylamine)

-

Catalyst : AgClO₄ (1.5 equivalents)

-

Solvent : Acetonitrile

-

Conditions : 60°C, 6–24 hours

-

Workup : Purification via flash column chromatography (hexanes/ethyl acetate) .

Example Reaction with Isopropylamine

| Product | Yield (%) | Characterization Data |

|---|---|---|

| Methyl 2-((isopropylamino)methyl)thiazole-4-carboxylate | 68 | R<sub>f</sub> = 0.22 (hexanes/EtOAc, 2:1); IR: 3305 cm⁻¹ (N–H); |

| NMR: δ 8.11 (s, 1H, thiazole-H) . |

Reaction Optimization and Byproduct Control

The substitution reaction is sensitive to solvent and stoichiometry. Excess amine promotes undesired amide formation (3 ), which complicates purification .

Key Findings

-

Solvent : Acetonitrile minimizes amide byproducts compared to DMF or THF .

-

Catalyst : AgClO₄ enhances selectivity for substitution over amidation .

-

Amine Equivalents : Reducing amine equivalents below 5.0 lowers byproduct formation but slows reaction kinetics .

Byproduct Analysis

| Amine | 2a/3a Ratio (Acetonitrile) | 2a/3a Ratio (DMF) |

|---|---|---|

| Isopropylamine | 33.3 | 2.5 |

| n-Butylamine | 25.0 | 1.8 |

Side Reactions and Challenges

Under non-optimized conditions, the chloromethyl group can undergo hydrolysis or react with solvent impurities, leading to:

-

Amide Formation : Via nucleophilic attack of the amine on the ester carbonyl group .

-

Ester Hydrolysis : Partial hydrolysis to carboxylic acid derivatives in aqueous conditions .

Structural Confirmation

Key analytical data for this compound and derivatives include:

-

HRMS : Exact mass confirmation (e.g.,

: calcd 229.1005, found 229.0991) . -

NMR : Distinct thiazole proton signals (δ 8.11 ppm) and methylene protons (δ 4.11 ppm) .

Comparative Reaction Pathways

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Substitution with Amine | AgClO₄, CH₃CN, 60°C | N-Alkylaminomethyl derivatives |

| Amidation | Excess amine, polar solvent | Undesired amide byproducts |

Scientific Research Applications

Chemical Synthesis and Intermediate

Chemical Synthesis:

Methyl 2-(chloromethyl)thiazole-4-carboxylate serves as an important intermediate in the synthesis of various thiazole derivatives. The compound can undergo several chemical reactions, including substitution, oxidation, and reduction. For instance:

- Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

- Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Antimicrobial and Antifungal Properties:

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and antifungal effects. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Cancer Research:

The compound has been investigated for its role in cancer treatment. For example, it has been explored as a building block for synthesizing compounds that target specific cancer pathways. One study highlighted its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors derived from this compound showed promising results in reducing cancer cell proliferation by targeting CDK9-mediated transcription .

Medicinal Chemistry

Drug Development:

this compound is utilized in medicinal chemistry for developing novel therapeutics. Its derivatives have been synthesized to enhance their pharmacological properties. For instance, compounds derived from this thiazole have demonstrated selective inhibition of histone deacetylase (HDAC) enzymes, which play a significant role in cancer progression .

Case Study: HDAC Inhibitors

A specific case study involved the development of selective HDAC6 inhibitors based on this compound. These inhibitors were tested in neuronal models for Charcot-Marie-Tooth disease, showing improved mitochondrial transport and potential therapeutic benefits .

Industrial Applications

Agrochemicals and Specialty Chemicals:

In industrial contexts, this compound is used in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it valuable in synthesizing complex molecules required in these industries .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Properties :

- Reactivity : The chloromethyl group enhances electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions (e.g., alkylation or further functionalization in drug synthesis) .

- Applications : Primarily used in organic synthesis, particularly in constructing pharmacologically active heterocycles or agrochemicals .

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of Methyl 2-(chloromethyl)thiazole-4-carboxylate with similar thiazole carboxylates:

Pharmacological and Functional Comparisons

- Antimicrobial Activity : Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate demonstrated moderate antimicrobial activity (MIC: 12.5 µg/mL against E. coli), attributed to the nitro group’s electron-withdrawing effects .

- Toxicity: Chloromethyl-containing compounds (e.g., this compound) may pose carcinogenic risks similar to chloromethyl methyl ether (), necessitating stringent safety protocols .

Biological Activity

Methyl 2-(chloromethyl)thiazole-4-carboxylate (CAS No. 321371-29-3) is a thiazole derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloromethyl group that enhances its reactivity and allows for various chemical modifications. This compound serves as a versatile building block in the synthesis of more complex thiazole derivatives, which are known for their biological significance.

The biological activity of this compound primarily involves interactions with specific biological targets such as enzymes and receptors. The chloromethyl group facilitates enzyme inhibition by binding to active sites or modulating receptor functions, leading to various pharmacological effects including:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially inhibiting the growth of bacteria and fungi.

- Anticancer Effects : Initial studies suggest that it may exhibit cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Case Studies and Research Findings

- Antimicrobial Studies : Research indicates that this compound can form derivatives that enhance its antimicrobial properties. The chloromethyl group allows for the formation of azido or thiocyanato derivatives, which may exhibit improved efficacy against resistant strains.

- Anticancer Activity : A study exploring thiazole derivatives highlighted that modifications to the thiazole core could significantly enhance antiproliferative activity against melanoma and prostate cancer cells. The mechanism involved inhibition of tubulin polymerization, suggesting that similar pathways might be explored with this compound derivatives .

- Antiviral Activity : Compounds with a thiazole ring have been investigated for their antiviral properties, particularly against flaviviruses. Structural modifications similar to those seen in this compound could lead to enhanced antiviral agents with reduced cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.